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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

Cat. No.: B150995

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl 4-
methoxyacetoacetate (CAS 41051-15-4), a key intermediate in various chemical syntheses.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols typically employed for such
analyses.

Data Presentation

The spectral data for Methyl 4-methoxyacetoacetate is summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data for Methyl 4-methoxyacetoacetate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.73 S 3H O-CHs (Ester)
~4.09 S 2H O-CH:
~3.48 S 2H CO-CHz2-CO
~3.38 s 3H OCHs (Ether)

Solvent: CDCl3

Table 2: 13C NMR Spectral Data for Methyl 4-methoxyacetoacetate[1]

Chemical Shift (8) ppm

Assignment

~201.5 C=0 (Ketone)
~167.3 C=0 (Ester)
~75.8 O-CH:2

~59.1 O-CHs (Ether)
~52.3 O-CHs (Ester)
~45.6 CO-CH2-CO

Solvent: CDCl3

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Methyl 4-methoxyacetoacetate
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Wavenumber (cm~?) Intensity Assignment

~2950 Strong C-H stretch (alkane)

~1750 Strong C=0 stretch (ester)

~1725 Strong C=0 stretch (ketone)
~1100-1200 Strong C-O stretch (ether and ester)

Technique: Neat (liquid film)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 4-methoxyacetoacetate

miz Relative Intensity Possible Fragment

146 Low [M]* (Molecular lon)

115 Moderate [M - OCHs]*

101 High [M - CH20CHs]* or
[CH3OCOCH2COJ*

74 Moderate [CH3OCOCHSs]*

59 Moderate [COOCHs]*+

45 High [CH20CHs]*

43 High [CHsCO]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A solution of Methyl 4-methoxyacetoacetate (typically 5-10 mg) is prepared in a deuterated
solvent (e.g., chloroform-d, CDCIs) and transferred to an NMR tube. The spectra are recorded
on a spectrometer, such as a Varian CFT-20.[2]

* 1H NMR Spectroscopy: The proton NMR spectrum is typically acquired at a frequency of 300
MHz or higher to ensure adequate signal dispersion. A standard pulse program is used, and
the chemical shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm).

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are
referenced to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid Methyl 4-methoxyacetoacetate is typically obtained using a Fourier
Transform Infrared (FTIR) spectrometer.

e Neat (Liquid Film): A drop of the neat liquid is placed between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to create a thin film.

o Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR
crystal (e.g., diamond or germanium) of an ATR accessory.[2]

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm~1). A background
spectrum is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization
(El) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and
separation.[2]

o Sample Introduction: The sample is injected into the GC, where it is vaporized and separated
from any impurities.

« lonization: In the El source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer.

» Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting
the relative abundance of each ion against its m/z value.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a chemical
compound like Methyl 4-methoxyacetoacetate.

Spectral Analysis Workflow for Methyl 4-methoxyacetoacetate
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Caption: A logical workflow for the structural elucidation of Methyl 4-methoxyacetoacetate
using various spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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